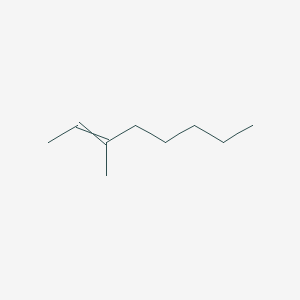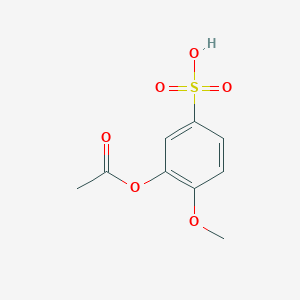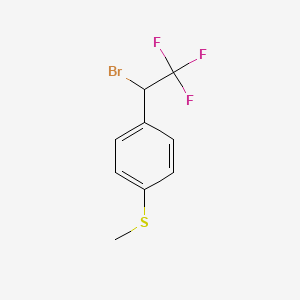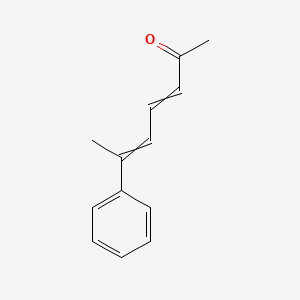
6-Phenylhepta-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
化学反応の分析
Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.
類似化合物との比較
Cinnamaldehyde: A precursor in the synthesis of 6-Phenylhepta-3,5-dien-2-one, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.
特性
CAS番号 |
113486-01-4 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChIキー |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


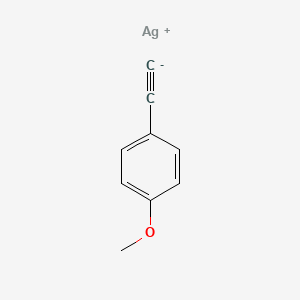
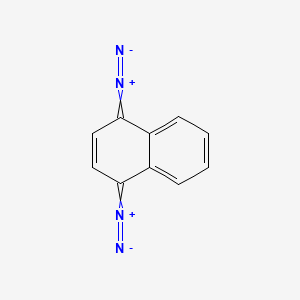

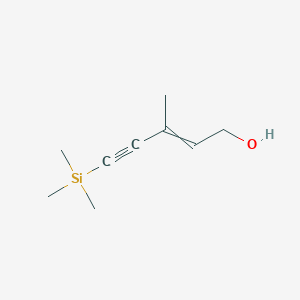
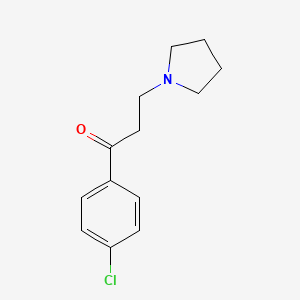
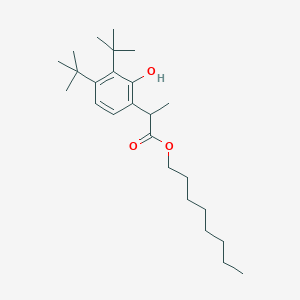
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
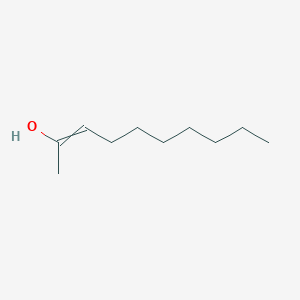
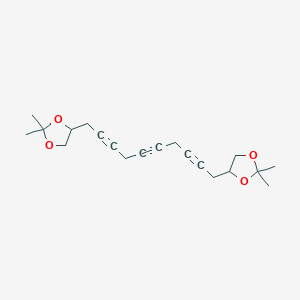
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
